molecular formula C11H13ClN2O B11797922 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11797922
M. Wt: 224.68 g/mol
InChI Key: JYSZQAUGGFSESR-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chlorinated methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with pyrrolidine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyrrolidine ring and a chlorinated methylpyridine moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H13ClN2O/c1-8-5-9(6-13-11(8)12)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3

InChI Key

JYSZQAUGGFSESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C=O

Origin of Product

United States

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